5-[[4-[(4-Methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
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Overview
Description
5-[[4-[(4-Methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a sulfanylidene group, and a diazinane ring
Preparation Methods
The synthesis of 5-[[4-[(4-Methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the nitration-reduction reactions of a suitable precursor, such as a chloroxime.
Introduction of the methoxy group: This step involves the reaction of the oxadiazole intermediate with a methoxy-containing reagent under appropriate conditions.
Formation of the diazinane ring: This can be accomplished through a cyclization reaction involving a suitable diamine and a carbonyl-containing compound.
Introduction of the sulfanylidene group: This step involves the reaction of the diazinane intermediate with a sulfur-containing reagent under appropriate conditions.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and minimize costs, potentially through the use of continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
5-[[4-[(4-Methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various types of chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under appropriate conditions to form corresponding oxides.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles such as amines and thiols . Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
5-[[4-[(4-Methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s ability to form stable complexes with various metals makes it useful in the development of new materials with unique properties.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing multiple functional groups.
Mechanism of Action
The mechanism of action of 5-[[4-[(4-Methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, potentially inhibiting their activity or modulating their function . The exact molecular pathways involved in these interactions are still under investigation, but they likely involve the formation of stable complexes between the compound and its targets .
Comparison with Similar Compounds
5-[[4-[(4-Methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione can be compared with other similar compounds, such as:
Potassium (3-Methyl-2-oxido-1,2,5-oxadiazol-4-yl)dinitromethanide: This compound also contains an oxadiazole ring and has similar energetic properties.
4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-oxide:
Properties
IUPAC Name |
5-[[4-[(4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O5S/c1-8-12(19(22)24-18-8)7-23-10-4-2-9(3-5-10)6-11-13(20)16-15(25)17-14(11)21/h2-6H,7H2,1H3,(H2,16,17,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRJXYQKXVDFLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NO[N+](=C1COC2=CC=C(C=C2)C=C3C(=O)NC(=S)NC3=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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